molecular formula C36H50ClN3O10S2 B10776114 DM1-SSMe

DM1-SSMe

Cat. No.: B10776114
M. Wt: 784.4 g/mol
InChI Key: ZLUUPZXOPGORNG-GDDHUJLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM1-SSMe, also known as DM1-SMe, is a potent inhibitor of maytansinoid microtubules. It is a derivative of the parent drug maytansine, with enhanced potency. This compound is often used in the development of antibody-drug conjugates (ADCs) due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: DM1-SSMe is synthesized through a series of chemical reactions involving the parent compound maytansine. The synthesis typically involves the formation of a mixed disulfide with thiomethane to cap the sulfhydryl group of DM1. This process ensures the stability of the compound and its suitability for conjugation to antibodies .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield. The compound is then formulated into a stable powder form for storage and further use .

Chemical Reactions Analysis

Types of Reactions: DM1-SSMe undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DM1-SSMe has a wide range of scientific research applications, including:

Mechanism of Action

DM1-SSMe exerts its effects by binding to tubulin, a key protein involved in microtubule assembly. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In the context of ADCs, this compound is conjugated to an antibody that targets specific cancer cell antigens, ensuring selective delivery of the cytotoxic agent to tumor cells .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced potency compared to maytansine and its suitability for conjugation to antibodies. This makes it a valuable component in the development of ADCs, providing targeted and effective cancer therapy .

Properties

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.4 g/mol

IUPAC Name

[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-GDDHUJLSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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